REACTION_CXSMILES
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C([C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:4]=1[N:10]=[C:11]=[S:12])C.[CH2:13]([NH:15][CH2:16][C:17](O)=[O:18])[CH3:14].C(N(CC)CC)C>C(Cl)(Cl)Cl>[CH2:13]([N:15]1[CH2:16][C:17](=[O:18])[N:10]([C:4]2[CH:3]=[CH:8][CH:7]=[CH:6][C:5]=2[CH3:9])[C:11]1=[S:12])[CH3:14]
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Name
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Quantity
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17.7 g
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Type
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reactant
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Smiles
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C(C)C1=C(C(=CC=C1)C)N=C=S
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Name
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Quantity
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18.4 g
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Type
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reactant
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Smiles
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C(C)NCC(=O)O
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Name
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Quantity
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20.2 g
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
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Quantity
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300 mL
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Type
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solvent
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Smiles
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C(Cl)(Cl)Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The residue was further purified by flash chromatography on silica gel (20% ethyl acetate in hexane).The title compound
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Type
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CUSTOM
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Details
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was obtained (8.6 g) as a light peach solid, m.p. 82°-84° C
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Name
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Type
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product
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Smiles
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C(C)N1C(N(C(C1)=O)C1=C(C=CC=C1)C)=S
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |